

Comparative Biological Activities of Methyl Tetrahydro-2H-pyran-3-carboxylate Derivatives

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Compound of Interest

Compound Name: *Methyl tetrahydro-2H-pyran-3-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anticancer, Anti-inflammatory, and Antimicrobial Potential of Novel **Methyl Tetrahydro-2H-pyran-3-carboxylate** Derivatives.

The tetrahydropyran ring is a prevalent scaffold in a multitude of bioactive natural products and synthetic compounds, demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of derivatives of **Methyl tetrahydro-2H-pyran-3-carboxylate**, a key heterocyclic motif. The following sections present a compilation of experimental data on their anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and visualizations of associated signaling pathways.

Quantitative Biological Activity Data

The biological activities of various pyran derivatives are summarized below. It is important to note that a direct comparison between different studies should be made with caution due to variations in experimental conditions.

Anticancer Activity

A series of novel fused pyran derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The cytotoxic effects, presented as

IC50 values (the concentration required to inhibit the growth of 50% of cells), are detailed in Table 1.

Table 1: Anticancer Activity of Fused Pyran Derivatives

Compound ID	Target Cancer Cell Line	IC50 (μM)
6e	MCF7 (Breast Cancer)	12.46 ± 2.72[1]
14b	A549 (Lung Cancer)	0.23 ± 0.12[1]
8c	HCT116 (Colon Cancer)	7.58 ± 1.01[1]
15f	SK-BR-3 (Breast Cancer)	Data not specified[2]
16c	SK-BR-3 (Breast Cancer)	0.21[2]
16d	SK-BR-3 (Breast Cancer)	0.15[2]

Note: The specific structures for compounds 6e, 14b, and 8c can be found in the cited reference. Compounds 15f, 16c, and 16d are polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of various pyran derivatives has been assessed using *in vivo* and *in vitro* models. Key findings are presented in Table 2.

Table 2: Anti-inflammatory Activity of Pyran Derivatives

Compound ID	Assay	Endpoint	Result
LS19	Carrageenan-induced paw edema	Edema inhibition	Effective[3]
LS19	Acetic acid-induced peritonitis	Leukocyte migration	Reduced[3]
Pyran Derivative 4	Carrageenan-induced paw edema	Edema inhibition	Better than Diclofenac sodium[4]

Note: LS19 is a specific hybrid NSAID tetrahydropyran derivative. Compound 4 is 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide.

Antimicrobial Activity

The antimicrobial efficacy of newly synthesized pyran derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible growth, is a key parameter.

Table 3: Antimicrobial Activity of Pyran Derivatives

Compound ID	Microorganism	MIC (µg/mL)
Pyran Derivative 3	Escherichia coli	0.25[4]
Pyran Derivative 4	Streptococcus epidermidis	0.25[4]
Pyran Derivative 2	Aspergillus niger	1[4]
Ta-MOF Nanostructures	Aspergillus fumigatus	64 (MFC)
Ta-MOF Nanostructures	Fusarium oxysporum	32 (MFC)
Co(II) complex	Gram-positive & Gram-negative bacteria	Significant activity[5]
Cr(III) complex	Fungal strains	Highly significant activity[5]

Note: MFC refers to Minimum Fungicidal Concentration. The specific structures for pyran derivatives 2, 3, and 4 can be found in the cited reference. Ta-MOF nanostructures and the metal complexes incorporate a pyran derivative ligand.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. Plates are incubated for 48-72 hours.
- **MTT Addition:** 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
- **Formazan Solubilization:** The culture medium is removed, and 150 μ L of DMSO is added to each well to dissolve the purple formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice

This *in vivo* model is used to assess the acute anti-inflammatory activity of compounds.

- **Animal Acclimatization:** Male Swiss mice are acclimatized for at least one week before the experiment.
- **Compound Administration:** Test compounds or the reference drug (e.g., Indomethacin) are administered intraperitoneally (i.p.) or orally (p.o.) to the mice. The control group receives the vehicle.
- **Induction of Inflammation:** After a specific period (e.g., 30 minutes or 1 hour) following compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse. The left hind paw is injected with saline as a control.

- Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
- Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

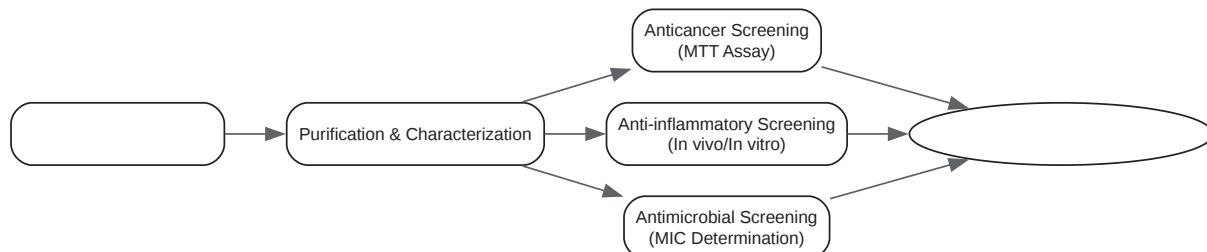
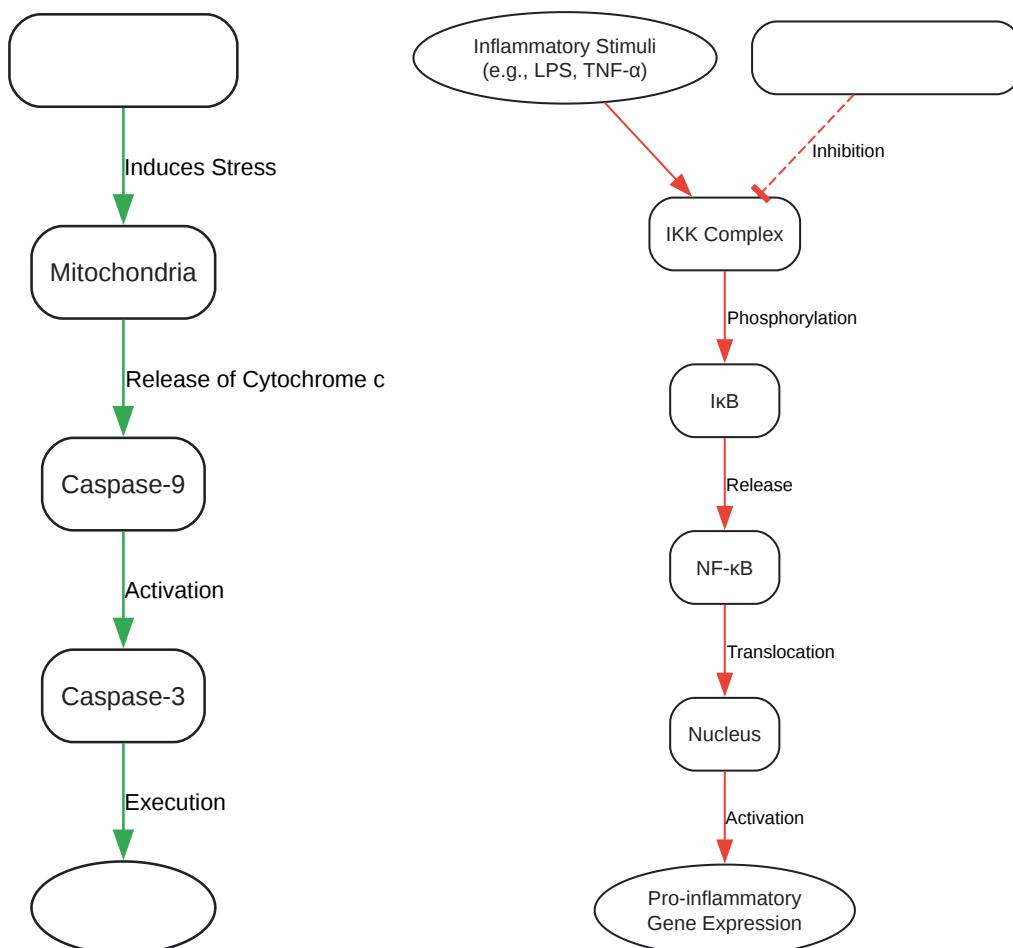
- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
- Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of **Methyl tetrahydro-2H-pyran-3-carboxylate** derivatives are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms.

Apoptosis Induction in Cancer Cells

Several pyran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase cascades.



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